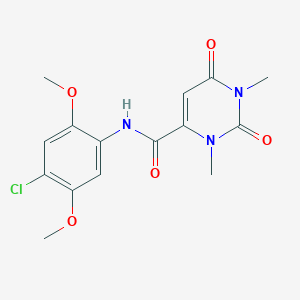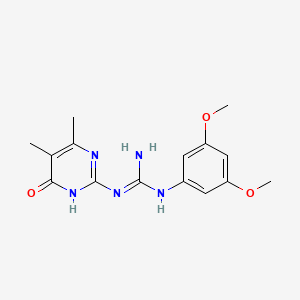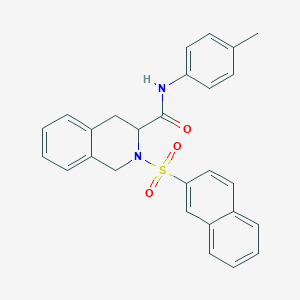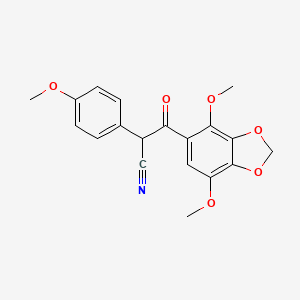![molecular formula C15H11Cl3N2O B11468638 2,4-dichloro-6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11468638.png)
2,4-dichloro-6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a complex organic compound that belongs to the class of phenols This compound is characterized by the presence of two chlorine atoms on the phenol ring and a pyrazole moiety attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multiple steps. One common method involves the reaction of 2,4-dichlorophenol with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Phenol derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
2,4-Dichloro-6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has potential as an antimicrobial agent due to its phenolic structure.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
2,4-ジクロロ-6-[5-(4-クロロフェニル)-4,5-ジヒドロ-1H-ピラゾール-3-イル]フェノールの作用機序は、完全に解明されていません。酵素や受容体など、さまざまな分子標的に作用すると考えられています。フェノール部分は、水素結合や静電相互作用に関与する可能性があり、一方、ピラゾール環は、タンパク質中の芳香族残基とπ-πスタッキング相互作用に関与する可能性があります。これらの相互作用は、酵素や受容体の活性を調節し、観察される生物学的効果をもたらす可能性があります。
類似化合物:
2,4-ジクロロフェノール: ピラゾール部分を持たない、同様のフェノール構造を持つより単純な化合物。
4-クロロフェニルヒドラジン: 目的の化合物の合成における前駆体。
2,4-ジクロロ-6-ニトロフェノール: 異なる置換基を持つ別のフェノール化合物。
独自性: 2,4-ジクロロ-6-[5-(4-クロロフェニル)-4,5-ジヒドロ-1H-ピラゾール-3-イル]フェノールは、ピラゾール部分とフェノール部分の両方が存在するため、独自性があります。これにより、独特の化学的および生物学的特性が得られます。
類似化合物との比較
2,4-Dichlorophenol: A simpler compound with similar phenolic structure but lacking the pyrazole moiety.
4-Chlorophenylhydrazine: A precursor in the synthesis of the target compound.
2,4-Dichloro-6-nitrophenol: Another phenolic compound with different substituents.
Uniqueness: 2,4-Dichloro-6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is unique due to the presence of both the pyrazole and phenol moieties, which confer distinct chemical and biological properties
特性
分子式 |
C15H11Cl3N2O |
|---|---|
分子量 |
341.6 g/mol |
IUPAC名 |
2,4-dichloro-6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C15H11Cl3N2O/c16-9-3-1-8(2-4-9)13-7-14(20-19-13)11-5-10(17)6-12(18)15(11)21/h1-6,13,19,21H,7H2 |
InChIキー |
GAPRSYVKBMTILY-UHFFFAOYSA-N |
正規SMILES |
C1C(NN=C1C2=C(C(=CC(=C2)Cl)Cl)O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-phenoxyethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11468556.png)


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yl)benzamide](/img/structure/B11468574.png)

![5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11468600.png)
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-fluorobenzamide](/img/structure/B11468603.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,6-dichloro-4-methylphenoxy)acetamide](/img/structure/B11468624.png)
![1-(4-chlorophenyl)-2-hydroxy-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11468628.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide](/img/structure/B11468635.png)
![5-[[[2,3-Dihydro-1,1-dimethyl-3-(1-methylethyl)-1H-inden-5-yl]oxy]methyl]-2,1,3-benzothiadiazole](/img/structure/B11468642.png)
![3-Chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile](/img/structure/B11468643.png)
